Ethyl 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyridine-3-carboxylate
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Overview
Description
Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a chemical compound with the molecular formula C9H11NO4 and a molecular weight of 197.19 g/mol . It is a derivative of nicotinic acid and is used as a building block in the synthesis of various chemical compounds . This compound is known for its applications in the synthesis of analogs of Lucanthone, which have antitumor and bactericidal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate can be synthesized through the reaction of ethyl aminocrotonates with derivatives of malonic acid . The reaction typically involves heating the reactants in a suitable solvent under controlled conditions to yield the desired product . The reaction conditions, such as temperature and solvent choice, can significantly influence the yield and purity of the final product .
Industrial Production Methods: In industrial settings, the production of ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions and catalysts to enhance the efficiency and scalability of the synthesis . The industrial production process also includes purification steps to ensure the compound meets the required quality standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions can be used to modify the compound’s structure and properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation .
Major Products Formed: The major products formed from the reactions of ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate depend on the specific reaction and reagents used . For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate has a wide range of scientific research applications . In chemistry, it is used as a building block for the synthesis of complex organic molecules . In biology and medicine, it is utilized in the development of analogs with potential antitumor and bactericidal properties . Additionally, this compound is employed in the pharmaceutical industry for the synthesis of drug candidates and active pharmaceutical ingredients .
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways . The compound’s effects are mediated through its ability to modulate enzymatic activity and cellular processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate can be compared with other similar compounds, such as nicotinic acid derivatives and pyridinecarboxylates . These compounds share structural similarities but may differ in their chemical properties and applications . For example, nicotinic acid derivatives are known for their roles in metabolic processes, while pyridinecarboxylates are used in various chemical syntheses .
List of Similar Compounds:Properties
Molecular Formula |
C9H11NO4 |
---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
ethyl 6-methyl-2,4-dioxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C9H11NO4/c1-3-14-9(13)7-6(11)4-5(2)10-8(7)12/h4,7H,3H2,1-2H3,(H,10,12) |
InChI Key |
PPGLCLKEANXMRN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(=O)C=C(NC1=O)C |
Origin of Product |
United States |
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